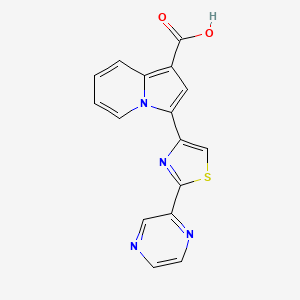
3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid is a complex heterocyclic compound that integrates multiple functional groups, including pyrazine, thiazole, and indolizine
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid typically involves multi-step reactions starting from readily available precursors One common method involves the initial formation of the thiazole ring through a cyclization reaction between a suitable α-haloketone and thioureaThe final step involves the construction of the indolizine ring through a cyclization reaction involving a pyridine derivative and an alkyne .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are also crucial in the industrial production process .
化学反応の分析
Types of Reactions
3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.
Substitution: Electrophilic and nucleophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce halogens, nitro groups, or other functional groups onto the aromatic rings .
科学的研究の応用
3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
作用機序
The mechanism of action of 3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid involves its interaction with specific molecular targets and pathways. For instance, it may bind to DNA or proteins, inhibiting their function and leading to cell death. The compound’s ability to form hydrogen bonds and π-π stacking interactions with biological molecules is crucial for its activity .
類似化合物との比較
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share structural similarities and exhibit diverse biological activities.
Thiazole Derivatives: Thiazole-based compounds such as thiamine (vitamin B1) and sulfathiazole are known for their biological significance.
Pyrazine Derivatives: Pyrazinamide and phenazine are examples of pyrazine-containing compounds with notable pharmacological properties.
Uniqueness
3-(2-(Pyrazin-2-Yl)Thiazol-4-Yl)Indolizine-1-Carboxylic Acid is unique due to its multi-functional heterocyclic structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its combination of pyrazine, thiazole, and indolizine moieties provides a versatile scaffold for the development of new therapeutic agents and advanced materials .
特性
IUPAC Name |
3-(2-pyrazin-2-yl-1,3-thiazol-4-yl)indolizine-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10N4O2S/c21-16(22)10-7-14(20-6-2-1-3-13(10)20)12-9-23-15(19-12)11-8-17-4-5-18-11/h1-9H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWDFNTGQBQDKOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(N2C=C1)C3=CSC(=N3)C4=NC=CN=C4)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














